Corticotropin-(6-24)-peptide
Description
Corticotropin-(6-24)-peptide (ACTH-(6-24)) is a synthetic 19-amino acid fragment derived from the larger adrenocorticotropic hormone (ACTH, or corticotropin), a 39-residue peptide critical for adrenal cortisol synthesis. ACTH-(6-24) corresponds to residues 6–24 of the full-length ACTH sequence (Fig. 1) . Unlike the full hormone, which binds melanocortin-2 receptors (MC2R) to stimulate glucocorticoid production, ACTH-(6-24) lacks the N-terminal residues essential for receptor activation .
Properties
CAS No. |
33512-65-1 |
|---|---|
Molecular Formula |
C111H175N35O21 |
Molecular Weight |
2335.8 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C111H175N35O21/c1-63(2)89(142-100(158)84-37-23-51-144(84)105(163)79(33-15-19-47-115)132-88(149)60-128-93(151)82(56-68-58-127-73-29-11-10-28-71(68)73)139-97(155)78(35-21-49-125-110(119)120)135-99(157)81(54-66-26-8-7-9-27-66)138-92(150)72(116)57-69-59-123-62-130-69)102(160)129-61-87(148)131-74(30-12-16-44-112)94(152)133-75(31-13-17-45-113)95(153)134-77(34-20-48-124-109(117)118)96(154)137-80(36-22-50-126-111(121)122)106(164)145-52-24-38-85(145)101(159)143-91(65(5)6)103(161)136-76(32-14-18-46-114)98(156)141-90(64(3)4)104(162)140-83(55-67-40-42-70(147)43-41-67)107(165)146-53-25-39-86(146)108(166)167/h7-11,26-29,40-43,58-59,62-65,72,74-86,89-91,127,147H,12-25,30-39,44-57,60-61,112-116H2,1-6H3,(H,123,130)(H,128,151)(H,129,160)(H,131,148)(H,132,149)(H,133,152)(H,134,153)(H,135,157)(H,136,161)(H,137,154)(H,138,150)(H,139,155)(H,140,162)(H,141,156)(H,142,158)(H,143,159)(H,166,167)(H4,117,118,124)(H4,119,120,125)(H4,121,122,126)/t72-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,89-,90-,91-/m0/s1 |
InChI Key |
HKPDVIIXOMCOOI-MKHNBAFWSA-N |
SMILES |
CC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)O)NC(=O)C4CCCN4C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CC8=CN=CN8)N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N3CCC[C@H]3C(=O)O)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)[C@H](CC8=CN=CN8)N |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)O)NC(=O)C4CCCN4C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CC8=CN=CN8)N |
Other CAS No. |
33512-65-1 |
sequence |
HFRWGKPVGKKRRPVKVYP |
Synonyms |
6-24 ACTH ACTH (6-24) ACTH (6-24), hexahydrochloride ACTH(6-24) corticotropin-(6-24)-peptide |
Origin of Product |
United States |
Comparison with Similar Compounds
Sequence and Functional Differences
ACTH fragments vary in length and bioactivity. Key examples include:
Key Insights :
- The N-terminal residues (1–5) are critical for MC2R activation. Truncation to ACTH-(6-24) abolishes adrenal stimulation but retains partial binding capacity for receptor studies .
- ACTH-(11-24) degrades faster than ACTH-(1-24) in membrane protein-rich environments, suggesting shorter fragments have reduced stability .
Degradation and Stability
- ACTH-(1-24) : Stable in physiological conditions; degradation rate increases with higher membrane protein concentrations .
- ACTH-(11-24) : Rapidly degraded in vitro, with a half-life <30 minutes under standard conditions .
Comparison with Functionally Related Peptides
Receptor-Binding Peptides
- CRF Antagonists (e.g., Astressin) : Competitive inhibitors of corticotropin-releasing factor (CRF) receptors. Unlike ACTH-(6-24), these are designed for prolonged receptor blockade and show higher specificity for CRFR2 .
Research Implications and Gaps
- Structural Studies : ACTH-(6-24) is a tool for mapping ACTH-receptor interaction domains, particularly residues 6–24 involved in secondary binding .
- Therapeutic Potential: While ACTH-(1-24) (Cosyntropin) is clinically used for adrenal testing, ACTH-(6-24)’s lack of MC2R activation limits direct therapeutic use. However, its antagonistic properties may inform drug design for cortisol dysregulation .
- Data Gaps : Direct comparisons of ACTH-(6-24) with ACTH-(1-24) in receptor-binding assays and stability studies are sparse, highlighting a need for systematic in vitro analyses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
